3-(4-Ethoxyphenyl)-3-oxopropanal
Description
3-(4-Ethoxyphenyl)-3-oxopropanal is an organic compound featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position, conjugated to a 3-oxopropanal moiety (β-ketoaldehyde). This structure renders it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The ethoxy group enhances electron density on the aromatic ring, influencing the compound’s reactivity in keto-enol tautomerism and its participation in condensation reactions such as aldol additions . For instance, ethyl esters of similar β-keto compounds (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) are noted for their role as intermediates in drug discovery .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,8H,2,7H2,1H3 |
InChI Key |
ADXTWFXETPIXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the Friedel-Crafts acylation of 4-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires careful control of temperature and reaction time to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, solvent recovery and recycling techniques are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-Ethoxybenzoic acid.
Reduction: 3-(4-Ethoxyphenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its potential antimicrobial activity could be due to the inhibition of key bacterial enzymes, while its anti-inflammatory effects might involve modulation of signaling pathways related to inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-Ethoxyphenyl)-3-oxopropanal with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of 3-Oxopropanal Derivatives
Key Findings:
Substituent Electronic Effects: Electron-Donating Groups (e.g., Ethoxy, Methoxy): Enhance aromatic ring electron density, promoting enolization and nucleophilic reactivity. This is critical in aldol condensations for constructing carbon-carbon bonds . Electron-Withdrawing Groups (e.g., Chloro): Stabilize the keto tautomer, reducing enol content and altering reaction pathways. Chloro derivatives are often used in electrophilic substitutions .
Functional Group Modifications: Oxime Derivatives (e.g., O-methyloxime): Improve stability and detection in chromatographic analyses by blocking reactive aldehyde groups . Ester Derivatives (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate): Increase solubility in organic solvents, facilitating purification and handling in synthetic workflows .
Biological and Industrial Relevance :
- The absence of 3-(4-hydroxyphenyl)-3-oxopropanal in biological samples suggests that hydroxyl groups may lead to oxidative instability, whereas ethoxy or methylthio groups offer improved shelf life .
- Sulfur- and fluorine-containing analogs (e.g., methylthio, difluoro) are prioritized in drug discovery due to their enhanced pharmacokinetic properties .
Synthetic Utility :
- Ethoxy-substituted derivatives are less explored compared to methoxy or chloro analogs but hold promise in designing thermally stable intermediates for agrochemicals (e.g., etofenprox analogs in pyrethroid insecticides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
